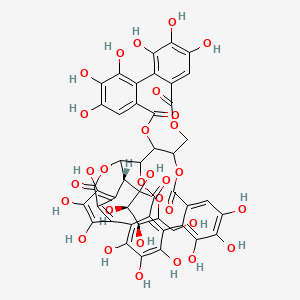

Grandinin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Grandinin is an ellagitannin, a type of hydrolysable tannin, found in various plant species such as Melaleuca quinquenervia and oak species like Quercus alba (North American white oak) and Quercus robur (European red oak) . It is known for its antioxidant and astringent properties and is also present in wines aged in oak barrels . This compound is a castalagin glycoside, formed by the binding of the pentose lyxose .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of grandinin involves several steps. One method uses the bark of Anogeissus acuminata as the raw material . The process includes:

Extraction: Grease substances are extracted from the raw material using supercritical carbon dioxide fluid. Continuous reflux ultrasonic extraction is then performed on the degreased raw material to obtain an extracting solution.

Concentration and Purification: The extracting solution is concentrated, and a gelatin solution is added. The mixture is centrifuged, and the precipitate is dissolved in an acetone-water solution and filtered to remove gelatin, resulting in a preliminary purification solution.

Final Purification: The solution is purified through a macroporous resin column, eluted with water and an ethanol-water solution, concentrated, and freeze-dried to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process is carried out at 50°C to avoid chemical and structural changes caused by high temperatures in conventional hot reflux extraction .

Chemical Reactions Analysis

Types of Reactions: Grandinin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents under mild conditions.

Hydrolysis: Acidic or enzymatic conditions are typically used for hydrolysis reactions.

Major Products:

Scientific Research Applications

Grandinin has several scientific research applications:

Mechanism of Action

Grandinin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Castalagin: Another ellagitannin with similar antioxidant properties.

Vescalagin: Similar to grandinin, it is found in oak species and exhibits antioxidant activity.

Tellimagrandin II: An isomer of punicafolin, found in Geum japonicum and Syzygium aromaticum, with similar biological activities.

Uniqueness of this compound: this compound is unique due to its specific glycosidic linkage with the pentose lyxose and its potent inhibition of the epidermal growth factor receptor phosphorylation . This makes it particularly interesting for cancer research and therapeutic applications .

Properties

CAS No. |

115166-32-0 |

|---|---|

Molecular Formula |

C46H34O30 |

Molecular Weight |

1066.7 g/mol |

IUPAC Name |

(46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-pentadecahydroxy-46-[(3R,4S)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone |

InChI |

InChI=1S/C46H34O30/c47-4-12-27(54)40(64)46(70,76-12)23-22-21-19(33(60)36(63)34(22)61)18-20-17(31(58)35(62)32(18)59)16-8(3-11(50)26(53)30(16)57)42(66)72-13-5-71-41(65)6-1-9(48)24(51)28(55)14(6)15-7(2-10(49)25(52)29(15)56)43(67)73-37(13)39(75-44(20)68)38(23)74-45(21)69/h1-3,12-13,23,27,37-40,47-64,70H,4-5H2/t12?,13?,23-,27-,37?,38?,39?,40-,46?/m1/s1 |

InChI Key |

GCEXRPOQEVIITL-XJDSPLDHSA-N |

SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)C8(C(C(C(O8)CO)O)O)O)OC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Isomeric SMILES |

C1C2C(C3C4[C@@H](C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)C8([C@@H]([C@@H](C(O8)CO)O)O)O)OC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)C8(C(C(C(O8)CO)O)O)O)OC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Synonyms |

grandinin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(2-Fluorophenyl)methoxy]phenyl]-(1-pyrrolidinyl)methanethione](/img/structure/B1216156.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1216161.png)